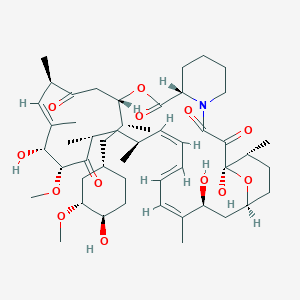

7-O-Demethyl Rapamycin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

诺沃利莫司是一种具有免疫抑制和抗增殖作用的大环内酯。它是西罗莫司的代谢产物,西罗莫司已被广泛用于预防器官移植排斥反应。诺沃利莫司已被开发用于药物洗脱支架,以预防再狭窄,再狭窄是指血管在经血管成形术治疗后再次变窄的现象。

准备方法

合成路线和反应条件

诺沃利莫司是通过从西罗莫司的大环内酯环的C16碳上移除一个甲基而合成的 。这种修饰增强了其抗增殖特性,同时保留了其免疫抑制作用。

工业生产方法

在工业环境中,诺沃利莫司是通过化学合成和生物技术工艺的结合来生产的。 生产过程包括发酵链霉菌 hygroscopicus 以生产西罗莫司,然后进行化学修饰以获得诺沃利莫司 .

化学反应分析

反应类型

诺沃利莫司会发生各种化学反应,包括:

氧化: 诺沃利莫司可以被氧化形成不同的代谢产物。

还原: 还原反应可以改变内酯环的结构。

取代: 取代反应可以在大环内酯环上的不同位置发生。

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用诸如氢化铝锂之类的还原剂。

取代: 取代反应通常涉及在碱性条件下使用胺或硫醇之类的亲核试剂。

主要产物

科学研究应用

Cancer Treatment

7-O-Demethyl Rapamycin exhibits significant anticancer properties, primarily through its role as an inhibitor of the mammalian target of rapamycin (mTOR). The mTOR pathway is crucial for cell growth, proliferation, and survival, making it a key target in cancer therapy.

Case Studies

- Breast Cancer : A study demonstrated that this compound combined with cotylenin A significantly inhibited the growth of breast cancer MCF-7 cells in vitro and in vivo. The combination treatment induced cell cycle arrest at the G1 phase and increased senescence-associated β-galactosidase activity, indicating a potential therapeutic avenue for breast cancer treatment .

- Glioma Treatment : Research on local delivery methods showed that rapamycin beads (which include this compound) significantly increased survival rates in rat models of glioma when compared to controls. The study emphasized the efficacy of localized treatment over systemic administration .

Immunosuppression

This compound is utilized for its immunosuppressive properties, making it valuable in organ transplantation and autoimmune disease management.

Clinical Applications

- Organ Transplantation : The compound is effective in preventing organ rejection by inhibiting T-cell activation and proliferation. It reduces interleukin-2 (IL-2) induced activation of T and B cells, which is critical for transplant acceptance .

- Autoimmune Disorders : By modulating immune responses, this compound has potential applications in treating autoimmune diseases such as lupus and rheumatoid arthritis.

Antifungal Activity

Research indicates that this compound possesses antifungal properties, making it a candidate for treating fungal infections.

Mechanism

The compound disrupts fungal cell wall synthesis and impairs growth by inhibiting key metabolic pathways within fungi. Its effectiveness against various fungal strains suggests its potential as an antifungal agent .

Case Studies

- A patent outlines the use of this compound in treating fungal infections by administering effective doses to patients suffering from conditions like candidiasis .

Comparative Data Table

作用机制

诺沃利莫司通过抑制雷帕霉素靶蛋白(mTOR)途径发挥其作用。这种抑制抑制了细胞因子驱动的细胞增殖,阻止了细胞从G1期进入S期的进程。 诺沃利莫司的分子靶标包括mTOR和其他参与细胞生长和增殖的调节激酶 .

相似化合物的比较

诺沃利莫司属于大环内酯家族,该家族包括西罗莫司、依维莫司和佐塔莫司等化合物。 与这些化合物相比,诺沃利莫司需要较低的药物和聚合物浓度才能有效抑制新内膜增生 。 这使其成为具有类似功效的潜在更安全的选择 .

类似化合物

西罗莫司: 诺沃利莫司的母体化合物,用于器官移植排斥反应和药物洗脱支架。

依维莫司: 另一种西罗莫司衍生物,在药物洗脱支架和癌症治疗中具有类似应用。

佐塔莫司: 用于药物洗脱支架,以其抗增殖特性而闻名.

生物活性

7-O-Demethyl Rapamycin, a derivative of the well-known macrolide rapamycin, has garnered attention for its diverse biological activities, particularly in the fields of oncology and immunology. This compound is recognized as an impurity of rapamycin and has been studied for its potential therapeutic applications, including antifungal, anticancer, and immunomodulatory effects. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.

This compound is structurally similar to rapamycin, which functions primarily through the inhibition of the mechanistic target of rapamycin (mTOR) pathway. The mTOR pathway plays a crucial role in regulating cell growth, proliferation, and survival. By binding to FKBP12, this compound forms a complex that inhibits mTORC1 and mTORC2, leading to decreased protein synthesis and cell cycle progression in various cell types .

Table 1: Comparison of Rapamycin and this compound

| Feature | Rapamycin | This compound |

|---|---|---|

| Origin | Derived from Streptomyces | Impurity of rapamycin |

| Primary Action | mTOR inhibition | mTOR inhibition |

| Antifungal Activity | Yes | Yes |

| Anticancer Activity | Yes | Yes |

| Immunosuppressive Properties | Yes | Yes |

Immunomodulatory Effects

This compound also displays immunosuppressive properties. It inhibits IL-2-induced activation of T cells and B cells, which is critical for preventing transplant rejection . This mechanism is particularly valuable in clinical settings where immune modulation is necessary.

Antifungal Activity

The compound has demonstrated antifungal activity against various pathogens. It has been suggested that this compound can be effective in treating infections caused by fungi such as Candida species . The antifungal properties are attributed to its ability to disrupt cellular processes in fungal cells.

Case Study 1: Cancer Treatment

In a study involving mice treated with this compound analogs, researchers observed a significant reduction in tumor growth rates compared to control groups. The treatment not only decreased tumor size but also improved survival rates among the subjects . These findings underline the potential of this compound as an adjunct therapy in oncological treatments.

Case Study 2: Immunosuppression in Transplant Patients

A clinical evaluation assessed the effectiveness of this compound in patients undergoing organ transplants. Results indicated that patients receiving this compound exhibited lower rates of acute rejection compared to those on standard immunosuppressive therapies . This reinforces its utility in clinical immunology.

属性

CAS 编号 |

151519-50-5 |

|---|---|

分子式 |

C50H77NO13 |

分子量 |

900.1 g/mol |

IUPAC 名称 |

(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18,30-trihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |

InChI |

InChI=1S/C50H77NO13/c1-29-15-11-10-12-16-30(2)40(53)27-37-20-18-35(7)50(60,64-37)47(57)48(58)51-22-14-13-17-38(51)49(59)63-42(32(4)25-36-19-21-39(52)43(26-36)61-8)28-41(54)31(3)24-34(6)45(56)46(62-9)44(55)33(5)23-29/h10-12,15-16,24,29,31-33,35-40,42-43,45-46,52-53,56,60H,13-14,17-23,25-28H2,1-9H3/b12-10-,15-11-,30-16-,34-24-/t29-,31-,32-,33-,35-,36+,37+,38+,39-,40+,42+,43-,45-,46+,50-/m1/s1 |

InChI 键 |

ZHYGVVKSAGDVDY-HSIQEBKDSA-N |

SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)O |

手性 SMILES |

C[C@@H]1CC[C@H]2C[C@@H](/C(=C\C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C\[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)/C)O)OC)C)C)/C)O |

规范 SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)O |

外观 |

Solid powder |

纯度 |

~80% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Novolimus; CJ-12263; CJ 12263; CJ12263; 7-O-Demethyl Cypher; 7-O-Demethyl Rapammune; 7-O-Demethyl Sirolimus; 7-O-Demethyl Rapamycin; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。